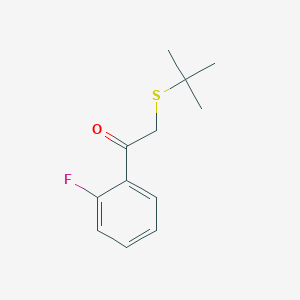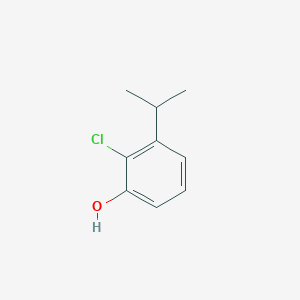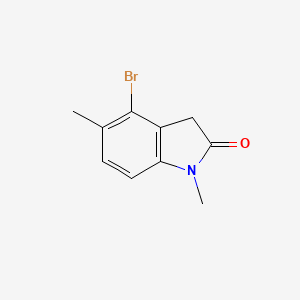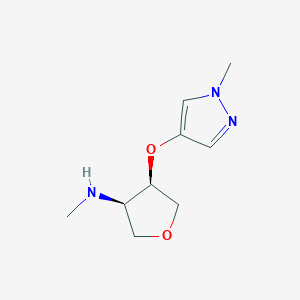![molecular formula C8H4F3NOS B13655834 5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
5-(Difluoromethoxy)benzo[d]isothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)benzo[d]isothiazole is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethoxy group in this compound adds unique properties, making it of interest in various fields of research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)benzo[d]isothiazole typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers, which enables the formation of isothiazoles using sulfur sources like sodium sulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and dihydroisothiazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Difluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like sodium glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . Additionally, it can act as a positive allosteric modulator for receptors like metabotropic glutamate receptor 4 (mGlu4), influencing neurotransmission and offering potential therapeutic benefits for neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]isothiazole: Lacks the difluoromethoxy group but shares the core isothiazole structure.
Benzo[c]isothiazole: An isomer with a different arrangement of the sulfur and nitrogen atoms.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the benzene ring fusion.
Uniqueness
5-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and for developing advanced materials with unique properties .
Propriétés
Formule moléculaire |
C8H4F3NOS |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-3-1-2-5-4-12-14-7(5)6/h1-4H |
Clé InChI |
YBVKUKQPJSPBOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)(F)F)SN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)


![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)


![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)


![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)


